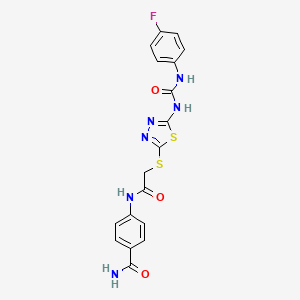
4-(2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is a complex organic compound that features a combination of fluorophenyl, carbamoyl, and thiadiazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Coupling Reactions: The final compound is obtained by coupling the intermediate products using reagents such as carbamoyl chlorides and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
科学的研究の応用
4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
4-[(2-FLUOROPHENYL)CARBAMOYL]PHENYLBORONIC ACID: This compound shares the fluorophenyl and carbamoyl groups but differs in its boronic acid moiety.
N-(2-FLUOROPHENYL)-4-BORONOBENZAMIDE: Similar in structure but contains a boron atom instead of the thiadiazole ring.
Uniqueness
4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H15FN6O3S2 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
4-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C18H15FN6O3S2/c19-11-3-7-13(8-4-11)22-16(28)23-17-24-25-18(30-17)29-9-14(26)21-12-5-1-10(2-6-12)15(20)27/h1-8H,9H2,(H2,20,27)(H,21,26)(H2,22,23,24,28) |
InChIキー |
PRRXICMTVJYJTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


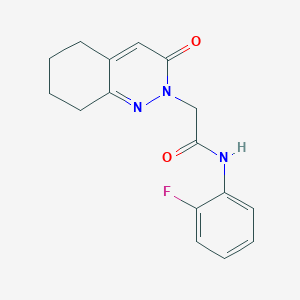
![N-(2,4-dimethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11246477.png)
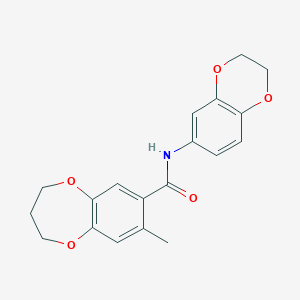
![2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11246484.png)
![2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11246489.png)
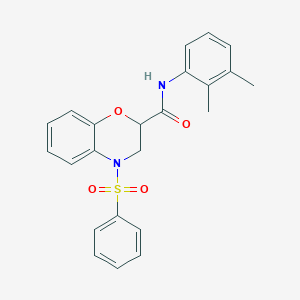
![4-methoxy-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11246509.png)
![4-methyl-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B11246516.png)
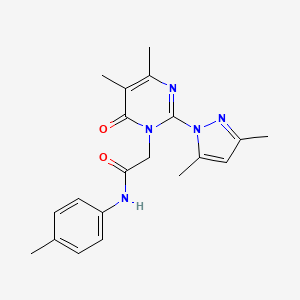
![1,1'-[3-(4-methoxybenzyl)-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246529.png)
![N-(4-Methoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246531.png)
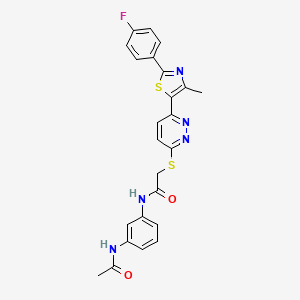
![N-(2,5-Dimethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246540.png)
![1,1'-{6-[4-(difluoromethoxy)phenyl]-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl}diethanone](/img/structure/B11246547.png)
